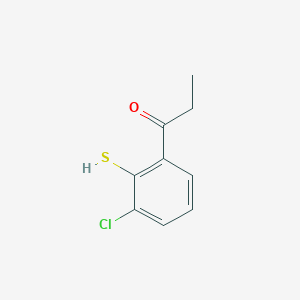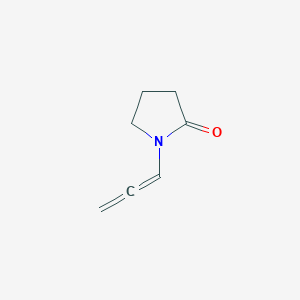
2-Pyrrolidinone, 1-(1,2-propadienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- is an organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is known for its unique structure, which includes a propadienyl group attached to the nitrogen atom of the pyrrolidinone ring. It is a colorless liquid that is miscible with water and most organic solvents .
Vorbereitungsmethoden
The synthesis of 2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- can be achieved through various synthetic routes. One common method involves the reaction of 2-pyrrolidinone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through distillation or recrystallization .
Industrial production methods for pyrrolidinones often involve the catalytic hydrogenation of succinimide or the reaction of maleic anhydride with ammonia. These methods can be adapted to produce 2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- by introducing the appropriate starting materials and reaction conditions .
Analyse Chemischer Reaktionen
2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- involves its interaction with various molecular targets and pathways. The propadienyl group can undergo electrophilic addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Vergleich Mit ähnlichen Verbindungen
2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- can be compared with other similar compounds such as:
2-Pyrrolidinone: A simpler pyrrolidinone without the propadienyl group, used in various industrial applications.
N-Methyl-2-pyrrolidone (NMP): A widely used solvent in the chemical industry, known for its high solvency power and low volatility.
2-Pyrrolidone-5-carboxylic acid: A derivative of 2-pyrrolidinone with a carboxylic acid group, used in pharmaceuticals and cosmetics
The uniqueness of 2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- lies in its propadienyl group, which imparts distinct chemical reactivity and potential biological activities compared to other pyrrolidinone derivatives .
Eigenschaften
CAS-Nummer |
17426-48-1 |
|---|---|
Molekularformel |
C7H9NO |
Molekulargewicht |
123.15 g/mol |
InChI |
InChI=1S/C7H9NO/c1-2-5-8-6-3-4-7(8)9/h5H,1,3-4,6H2 |
InChI-Schlüssel |
FZTSFGOPSSORDI-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=CN1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


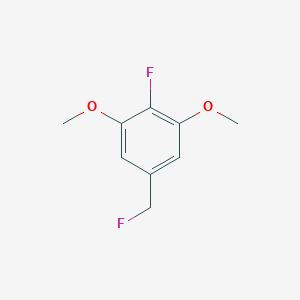
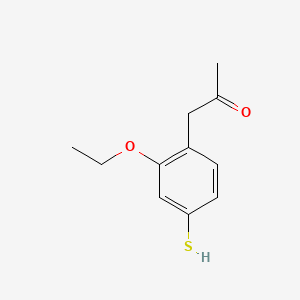
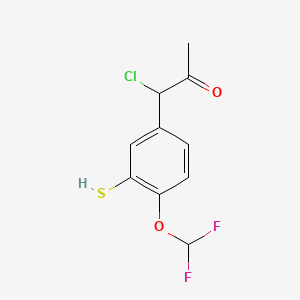
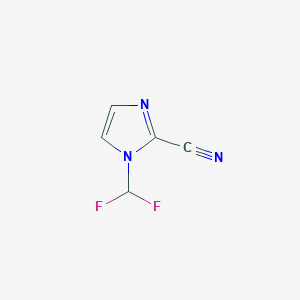
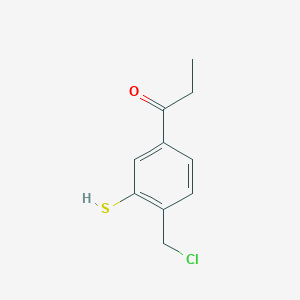
![Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate](/img/structure/B14054357.png)
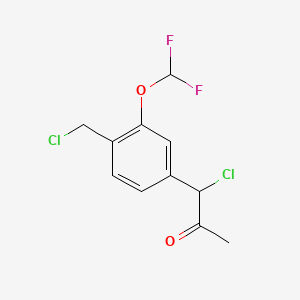
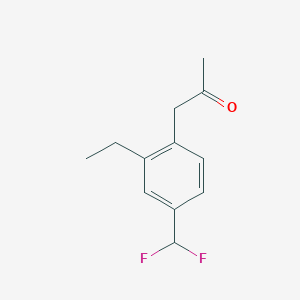
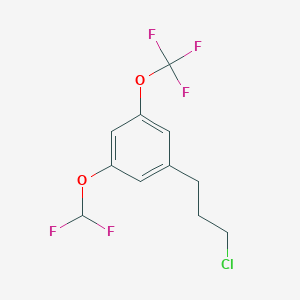
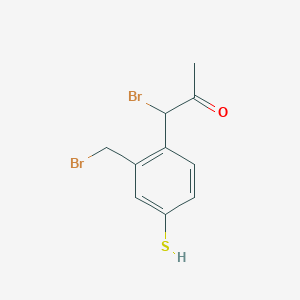
![4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14054386.png)

